molecular formula C44H91N B13887951 Didocosylamine CAS No. 53171-44-1

Didocosylamine

Cat. No.: B13887951
CAS No.: 53171-44-1
M. Wt: 634.2 g/mol
InChI Key: QUISWUAUMRRNFA-UHFFFAOYSA-N
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Description

Didocosylamine, also known as N,N-didodecylamine, is an organic compound with the chemical formula C24H51N. It is a secondary amine characterized by the presence of two dodecyl (twelve-carbon) chains attached to a nitrogen atom. This compound is typically a colorless to pale yellow liquid with a distinctive amine odor. This compound is used in various industrial applications, including as a surfactant, emulsifier, and corrosion inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosylamine can be synthesized through the alkylation of dodecylamine with dodecyl bromide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C12H25NH2+C12H25BrC12H25NHC12H25+HBr\text{C}_{12}\text{H}_{25}\text{NH}_2 + \text{C}_{12}\text{H}_{25}\text{Br} \rightarrow \text{C}_{12}\text{H}_{25}\text{NH}\text{C}_{12}\text{H}_{25} + \text{HBr} C12​H25​NH2​+C12​H25​Br→C12​H25​NHC12​H25​+HBr

The reaction is usually conducted in an organic solvent, such as toluene or ethanol, at elevated temperatures (around 80-100°C) to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, this compound is produced using a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Didocosylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to primary amines under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Didocosylamine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.

    Medicine: Investigated for its potential use in antimicrobial formulations and as a component in topical treatments.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of didocosylamine is primarily based on its ability to interact with lipid membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective as a surfactant and emulsifier. Additionally, this compound can form complexes with metal ions, providing corrosion inhibition by forming a protective layer on metal surfaces.

Comparison with Similar Compounds

Similar Compounds

    Dodecylamine: A primary amine with a single dodecyl chain.

    Tridodecylamine: A tertiary amine with three dodecyl chains.

    Dioctylamine: A secondary amine with two octyl chains.

Uniqueness

Didocosylamine is unique due to its specific structure, which provides a balance between hydrophobicity and reactivity. The presence of two long alkyl chains makes it more effective as a surfactant and emulsifier compared to primary amines like dodecylamine. Additionally, its secondary amine structure allows for a broader range of chemical reactions and applications.

Properties

CAS No.

53171-44-1

Molecular Formula

C44H91N

Molecular Weight

634.2 g/mol

IUPAC Name

N-docosyldocosan-1-amine

InChI

InChI=1S/C44H91N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45H,3-44H2,1-2H3

InChI Key

QUISWUAUMRRNFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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